3-Bromo-4-methoxybenzonitrile
Overview
Description
3-Bromo-4-methoxybenzonitrile: is an organic compound with the molecular formula C8H6BrNO . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the fourth position. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
It is often used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Pharmacokinetics
It is soluble in methanol , which could potentially influence its absorption and distribution in the body.
Action Environment
It should be stored in a cool, dry condition in a well-sealed container, away from oxidizing agents for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-methoxybenzonitrile can be synthesized through various methods. One common approach involves the bromination of 4-methoxybenzonitrile using bromine or a brominating agent under controlled conditions. Another method includes the reaction of bromobenzene with methoxy cyanide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process typically requires precise control of temperature, reaction time, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-methoxybenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution Products: Various substituted benzonitriles.
Oxidation Products: Corresponding carboxylic acids or aldehydes.
Reduction Products: Corresponding amines or alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-4-methoxybenzonitrile is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize various bioactive molecules. It is involved in the development of drugs targeting specific biological pathways .
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Comparison with Similar Compounds
- 4-Bromo-3-methoxybenzonitrile
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-4-methoxybenzoic acid
- 3-Bromo-4-methoxyaniline
Comparison: 3-Bromo-4-methoxybenzonitrile is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both bromine and methoxy groups influences its electronic properties, making it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
3-bromo-4-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZMDRKTYTPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352917 | |
Record name | 3-Bromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117572-79-9 | |
Record name | 3-Bromo-4-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117572-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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